

anticancer activity of quinazolinone derivatives

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Compound of Interest

Compound Name:	6-bromo-2-(chloromethyl)quinazolin-4(3H)-one
CAS No.:	177167-05-4
Cat. No.:	B065995

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Topic: Anticancer Activity of Quinazolinone Derivatives: Mechanistic Targeting & Pharmacological Evaluation
Content Type: Technical Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The quinazolinone scaffold—specifically the 4(3H)-quinazolinone core—represents a privileged structure in medicinal chemistry, distinct from its fully aromatic quinazoline counterpart (seen in drugs like Gefitinib). While quinazolines rely on a planar pyrimidine ring for ATP-mimicry, quinazolinones introduce a carbonyl group at position 4 and a manipulatable nitrogen at position 3. This structural nuance allows for unique hydrogen bonding patterns and conformational flexibility, enabling dual-targeting capabilities against Epidermal Growth Factor Receptor (EGFR) and Tubulin polymerization.

This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validation protocols necessary to develop next-generation quinazolinone-based antineoplastics.^{[1][2]}

Chemical Biology & Structure-Activity Relationship (SAR)

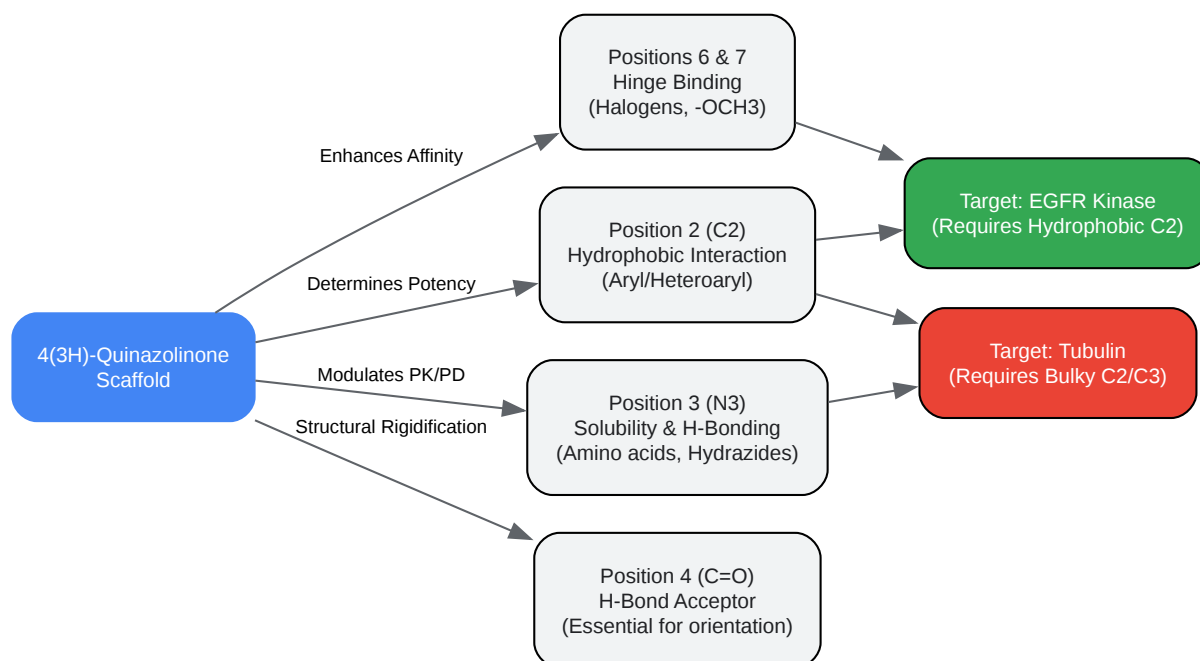
The versatility of the quinazolinone scaffold lies in its ability to accommodate diverse substituents that dictate target specificity. Unlike the flat architecture of quinazolines, the 2,3-disubstituted 4(3H)-quinazolinone system allows for "out-of-plane" substituents, crucial for overcoming steric hindrance in mutant kinase pockets (e.g., EGFR T790M).

Core Scaffold Analysis

- Position 2: The "Selectivity Gate." Bulky aryl or heteroaryl groups here often occupy the hydrophobic pocket II of kinases.
- Position 3: The "Solubility & Pharmacokinetic Handle." Substitution here (e.g., with amino acid linkers or hydrophilic moieties) drastically alters solubility and bioavailability without compromising binding affinity.
- Position 6 & 7: The "Electronic Tuners." Electron-donating groups (EDGs) like methoxy (-OCH₃) or halogens (F, Cl) enhance lipophilicity and interaction with the hinge region of ATP-binding sites.

Visualization: SAR Logic Map

The following diagram illustrates the functional zones of the quinazolinone core.



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Caption: Functional mapping of the 4(3H)-quinazolinone scaffold highlighting critical substitution sites for EGFR and Tubulin targeting.

Mechanistic Pharmacology

EGFR Tyrosine Kinase Inhibition

Quinazolinone derivatives function as ATP-competitive inhibitors. The N1 nitrogen and the carbonyl oxygen at C4 often form a bidentate hydrogen bond network with the amino acid residues (e.g., Met793) in the hinge region of the EGFR kinase domain.

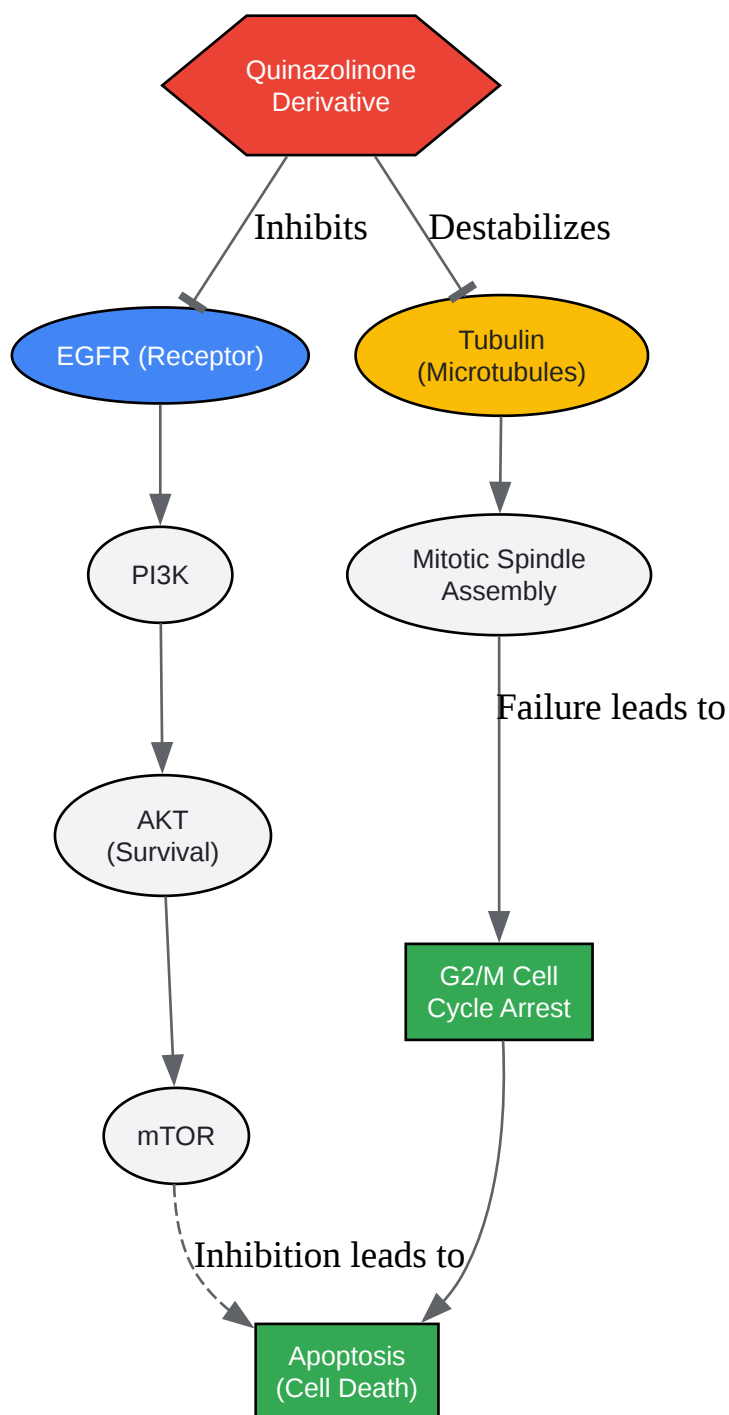
- Wild Type vs. Mutant: Recent derivatives (e.g., 2-aryl-4-quinazolinones) have shown high potency against the T790M "gatekeeper" mutation, which confers resistance to first-generation quinazolines like Gefitinib. The non-planar geometry allows these molecules to evade the steric clash with the bulky Methionine residue.

Tubulin Polymerization Inhibition

Certain 2-styrylquinazolinone derivatives bind to the Colchicine Binding Site of tubulin. This binding inhibits microtubule assembly during the G2/M phase, leading to mitotic arrest and subsequent apoptosis. This mechanism is particularly valuable in multi-drug resistant (MDR) cancer lines where kinase inhibitors fail.

Visualization: Dual-Signaling Pathway

This diagram maps the downstream effects of Quinazolinone-induced inhibition.



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Caption: Dual mechanistic action: Upstream EGFR blockade and downstream cytoskeletal disruption leading to apoptosis.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and specific validation steps.

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: Determine IC₅₀ values across a panel of cancer cell lines (e.g., MCF-7, A549, HCT-116).

- Seeding: Plate cells (5×10^3 cells/well) in 96-well plates using RPMI-1640 or DMEM supplemented with 10% FBS.
 - Validation: Include "Media Only" (blank) and "Cells + Vehicle" (negative control) wells to calculate background noise and 100% viability baselines.
- Treatment: After 24h incubation (allowing attachment), treat cells with the quinazolinone derivative at a log-scale concentration gradient (0.01 μ M to 100 μ M).
 - Reference Standard: Run Doxorubicin or Gefitinib in parallel as a positive control.
- Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.
- Development: Add 20 μ L MTT reagent (5 mg/mL in PBS). Incubate for 4h.
- Solubilization: Aspirate media carefully. Add 150 μ L DMSO to dissolve formazan crystals.
- Readout: Measure absorbance at 570 nm (reference 630 nm).
 - Calculation: % Viability = $[(OD_{\text{sample}} - OD_{\text{blank}}) / (OD_{\text{control}} - OD_{\text{blank}})] \times 100$.

Protocol B: EGFR Kinase Enzymatic Assay (ADP-Glo)

Purpose: Quantify direct inhibition of EGFR kinase activity.

- Reaction Mix: Prepare a reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 μ M DTT.
- Enzyme Prep: Dilute recombinant EGFR enzyme (human) to 0.2 ng/ μ L.
- Substrate: Use Poly(Glu, Tyr) 4:1 as the substrate.

- Inhibition Step: Incubate the quinazolinone derivative (variable concentrations) with the enzyme for 10 minutes at room temperature before adding ATP.
 - Causality: Pre-incubation ensures the inhibitor can compete for the binding site before the catalytic cycle begins.
- Initiation: Add ATP (10 μ M) to start the reaction. Incubate for 60 min.
- Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then add Kinase Detection Reagent to convert ADP to ATP, which generates luciferase light.
- Analysis: Measure luminescence (RLU). Plot RLU vs. \log [Inhibitor] to derive IC50.

Data Analysis: Comparative Potency

The following table synthesizes data from recent high-impact studies, comparing novel quinazolinone derivatives against standard clinical inhibitors. Note the sub-micromolar potency of specific 4(3H)-quinazolinone derivatives.

Compound ID	Scaffold Type	Target	IC50 (μM)	Cell Line / Enzyme	Reference
Erlotinib	Quinazoline (Control)	EGFR (WT)	0.045	EGFR Kinase Assay	[1]
Comp 6d	2-substituted-4(3H)-quinazolinone	EGFR (WT)	0.069	EGFR Kinase Assay	[1]
Comp 20	Quinazolin-4-amine deriv. [3]	EGFR (T790M)	0.005	BaF3 (Mutant)	[2]
Comp 17	2-methoxyphenyl-quinazolinone	Kinase Panel	0.5 - 1.2	NCI-H460 (Lung)	[3]
Comp 9	Michael Acceptor Hybrid	EGFR (Cys797)	2.1	H1975 (Resistant)	[4]

Key Insight: Compound 20 demonstrates that modifying the quinazolinone core can yield potency superior to third-generation inhibitors (like Osimertinib) in specific mutant lines.

References

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- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Source: Journal of Applied Pharmaceutical Science.

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- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: MDPI (Biomolecules). URL:[[Link](#)]

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